METHYL 4-(3-{[(E)-N'-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE
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Overview
Description
METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the pyrrolidine ring and the benzoate ester. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in the treatment of other diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The pyrrolidine ring can enhance binding affinity and specificity, while the benzoate ester may facilitate cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpentylone: A synthetic cathinone with stimulant effects.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with anticancer activity.
PMK ethyl glycidate: A precursor in the synthesis of various chemicals.
Uniqueness
METHYL 4-(3-{[(E)-N’-(2H-1,3-BENZODIOXOL-5-YL)-N-ETHYLCARBAMIMIDOYL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)BENZOATE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[3-[N-(1,3-benzodioxol-5-yl)-N'-ethylcarbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-3-23-22(24-14-6-9-16-17(10-14)31-12-30-16)32-18-11-19(26)25(20(18)27)15-7-4-13(5-8-15)21(28)29-2/h4-10,18H,3,11-12H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHZBJCPUYRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C(NC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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